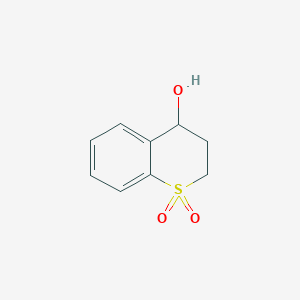

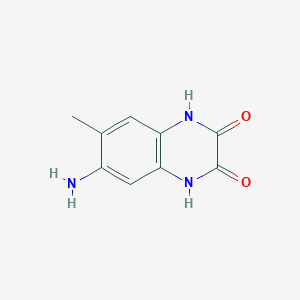

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione” is a derivative of quinoxalinedione . Quinoxalinediones are a family of related compounds sharing the same bicyclic core . Various quinoxalinediones are drugs .

Synthesis Analysis

Quinoxalinedione is produced by condensation of dimethyloxalate and o-phenylenediamine . The compound exists in solution and the solid state predominantly as the diamide form . Some reactions of the compound indicate a role for the diol tautomer .

Applications De Recherche Scientifique

-

Anti-Cancer & Anti-Proliferative Activity

- Quinoxaline derivatives have shown potential in the field of oncology .

- They have been studied for their anti-cancer and anti-proliferative activities .

- The methods of application and experimental procedures vary widely, often involving in vitro and in vivo studies .

- The outcomes of these studies have shown promising results, with some quinoxaline derivatives exhibiting significant anti-cancer activity .

-

Anti-Microbial Activity

- Quinoxaline derivatives have also been used in the field of microbiology .

- They have been studied for their anti-microbial activities against various pathogens .

- The methods of application often involve in vitro studies using various strains of bacteria and fungi .

- The outcomes have shown that some quinoxaline derivatives have significant anti-microbial activity .

-

Anti-Convulsant Activity

-

Anti-Tuberculosis Activity

- Quinoxaline derivatives have been used in the field of infectious diseases .

- They have been studied for their anti-tuberculosis activities .

- The methods of application often involve in vitro studies using Mycobacterium tuberculosis .

- The outcomes have shown that some quinoxaline derivatives have significant anti-tuberculosis activity .

-

Anti-Malarial Activity

- Quinoxaline derivatives have been used in the field of tropical medicine .

- They have been studied for their anti-malarial activities .

- The methods of application often involve in vitro studies using Plasmodium falciparum .

- The outcomes have shown that some quinoxaline derivatives have significant anti-malarial activity .

-

Anti-Leishmanial Activity

- Quinoxaline derivatives have been used in the field of parasitology .

- They have been studied for their anti-leishmanial activities .

- The methods of application often involve in vitro studies using Leishmania donovani .

- The outcomes have shown that some quinoxaline derivatives have significant anti-leishmanial activity .

-

Anti-HIV Activity

-

Anti-Inflammatory Activity

- Quinoxaline derivatives have been used in the field of immunology .

- They have been studied for their anti-inflammatory activities .

- The methods of application often involve in vivo studies using animal models .

- The outcomes have shown that some quinoxaline derivatives have significant anti-inflammatory activity .

-

Anti-Oxidant Activity

- Quinoxaline derivatives have been used in the field of biochemistry .

- They have been studied for their anti-oxidant activities .

- The methods of application often involve in vitro studies using various oxidative stress models .

- The outcomes have shown that some quinoxaline derivatives have significant anti-oxidant activity .

-

Anti-Alzheimer’s Activity

-

Anti-Diabetic Activity

- Quinoxaline derivatives have been used in the field of endocrinology .

- They have been studied for their anti-diabetic activities .

- The methods of application often involve in vivo studies using animal models .

- The outcomes have shown that some quinoxaline derivatives have significant anti-diabetic activity .

-

Anti-COVID Activity

-

Anti-Dengue Activity

-

Anti-Parkinson’s Activity

-

5HT 3 Receptor Antagonist Activity

- Quinoxaline derivatives have been used in the field of pharmacology .

- They have been studied for their 5HT 3 receptor antagonist activities .

- The methods of application often involve in vitro studies using various cell lines .

- The outcomes have shown that some quinoxaline derivatives have significant 5HT 3 receptor antagonist activity .

-

Anti-Amoebiasis Activity

- Quinoxaline derivatives have been used in the field of parasitology .

- They have been studied for their anti-amoebiasis activities .

- The methods of application often involve in vitro studies using Entamoeba histolytica .

- The outcomes have shown that some quinoxaline derivatives have significant anti-amoebiasis activity .

Propriétés

IUPAC Name |

6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQHXAYMVYHKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

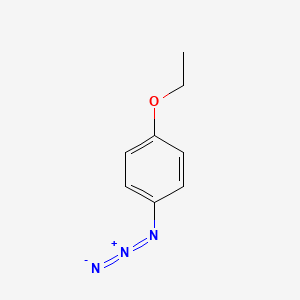

CC1=CC2=C(C=C1N)NC(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571643 |

Source

|

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

CAS RN |

69904-14-9 |

Source

|

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)